
10-(Naphthalen-2-yl)-10H-phenoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(Naphthalen-2-yl)-10H-phenoxazine is an organic compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in various fields, including organic electronics, photochemistry, and medicinal chemistry. The structure of this compound consists of a phenoxazine core with a naphthalene group attached at the 10th position, which imparts unique chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-(Naphthalen-2-yl)-10H-phenoxazine typically involves the condensation of 2-naphthol with phenoxazine under acidic conditions. One common method includes the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the reaction. The reaction is carried out in an inert solvent like dichloromethane at a controlled temperature to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 10-(Naphthalen-2-yl)-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced phenoxazine derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: NaBH4 in methanol or ethanol under reflux conditions.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced phenoxazine derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
10-(Naphthalen-2-yl)-10H-phenoxazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its photophysical properties.
Medicine: Explored for its anticancer and antimicrobial activities, making it a candidate for drug development.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electron-transport properties.
Mechanism of Action
The mechanism of action of 10-(Naphthalen-2-yl)-10H-phenoxazine varies depending on its application:
Biological Activity: The compound interacts with cellular components, leading to the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells. It also binds to microbial enzymes, inhibiting their activity and leading to cell death.
Electronic Properties: In OLEDs, the compound facilitates electron transport through its conjugated system, enhancing the efficiency of the device.
Comparison with Similar Compounds
Phenoxazine: The parent compound, lacking the naphthalene group, with similar electronic properties but different reactivity.
Naphthalene Derivatives: Compounds like 2-naphthol, which share the naphthalene core but lack the phenoxazine structure.
Uniqueness: 10-(Naphthalen-2-yl)-10H-phenoxazine is unique due to the combination of the phenoxazine and naphthalene moieties, which imparts distinct photophysical and electronic properties. This makes it particularly valuable in applications requiring both fluorescence and electron transport capabilities.
Properties
Molecular Formula |
C22H15NO |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
10-naphthalen-2-ylphenoxazine |
InChI |
InChI=1S/C22H15NO/c1-2-8-17-15-18(14-13-16(17)7-1)23-19-9-3-5-11-21(19)24-22-12-6-4-10-20(22)23/h1-15H |
InChI Key |
UYTGUJZVBZNXJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C4=CC=CC=C4OC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(E,6R)-6-hydroxy-7-methoxy-3,7-dimethyloct-2-enoxy]chromen-2-one](/img/structure/B14136602.png)
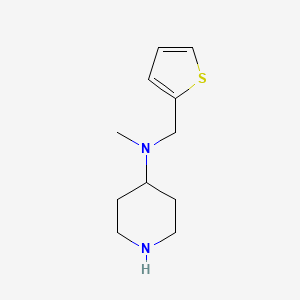
![2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N-phenylacetamide](/img/structure/B14136609.png)
![Bicyclo[4.4.1]undeca-1,5,8-triene](/img/structure/B14136613.png)
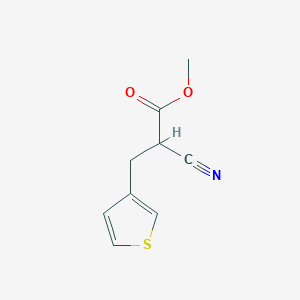
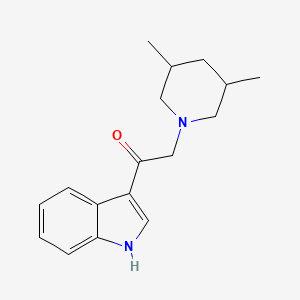
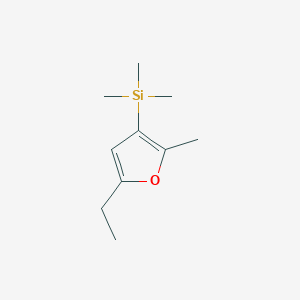
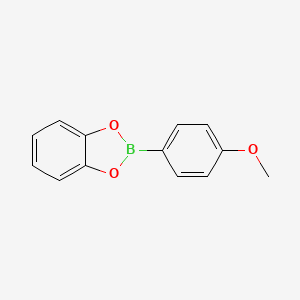
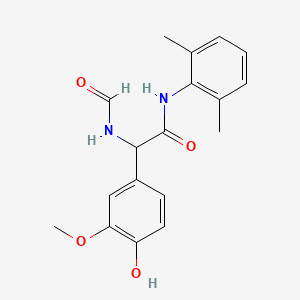
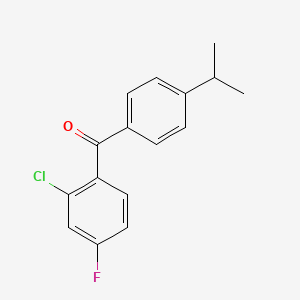
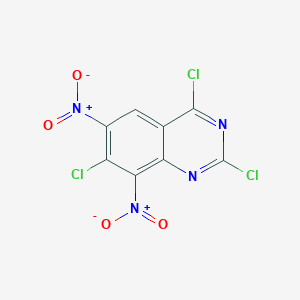
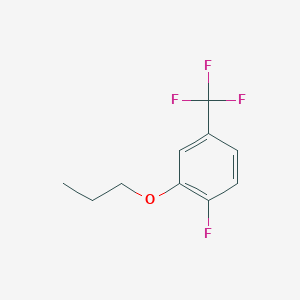
![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-hydroxyphthalazin-1-yl)acetamide](/img/structure/B14136644.png)
![3-[(3,5-Dimethylphenyl)amino]-2-methylphenol](/img/structure/B14136654.png)
